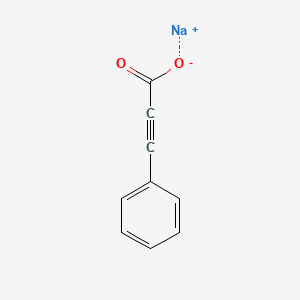

Sodium 3-phenylpropiolate

Vue d'ensemble

Description

Sodium 3-phenylpropiolate is an organic compound with the molecular formula C9H7NaO2. It is a sodium salt of 3-phenylpropiolic acid and is known for its applications in organic synthesis and as a building block in the preparation of various chemical compounds. This compound is characterized by the presence of a phenyl group attached to a propiolate moiety, making it a versatile intermediate in organic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium 3-phenylpropiolate can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropiolic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, where the acid is neutralized by the base to form the sodium salt. The reaction can be represented as follows:

C9H7COOH+NaOH→C9H7COONa+H2O

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method includes the copper-catalyzed coupling of benzyl halides with alkynoic acids under ligand-free conditions. This method is advantageous due to its high yield and the use of readily available starting materials .

Analyse Des Réactions Chimiques

2.1. Radical Sulfonylation Cyclization

Sodium 3-phenylpropiolate undergoes radical-mediated cyclization with sulfinic acids or sodium sulfinates to form 3-phenylsulfonylcoumarins. The reaction involves:

-

Radical Initiation : Oxidants like tert-butyl hydroperoxide (TBHP) or potassium persulfate generate aryl sulfonyl radicals.

-

Alkenyl Radical Formation : The radical attacks the triple bond of the propiolate, forming a transient alkenyl radical.

-

Cyclization : An ipso-cyclization step creates a spiro radical intermediate.

-

1,2-Ester Migration : Oxidation of the spiro carbocation followed by ester migration yields the coumarin product.

Optimized Conditions :

-

Catalyst : Potassium iodide (50 mol%) or silver nitrate.

-

Solvent : DMSO/CH₃COOH (1:1) or DMF.

-

Temperature : 60°C under air atmosphere.

-

Yield : Up to 96% with sodium sulfinates (e.g., sodium benzenesulfinate) .

2.2. Functional Group Tolerance

The reaction accommodates a wide range of substituents on both the propiolate and sulfonyl reagents:

| Functional Group | Tolerance |

|---|---|

| R₁ (Propiolate) | Me, Et, t-Bu, CF₃, F, Cl, Br, I, pent-1-ynyl |

| R₂ (Non-cyclizing phenyl) | Ac, OMe, Cl, MeOCO |

| R₃ (Sulfonyl reagent) | F, Cl, MeO |

Exceptions :

3.1. Oxidant-Catalyst Systems

Two main systems are effective:

-

TBHP + KI : Higher yields (88–96%) with sodium sulfinates.

-

Potassium persulfate + AgNO₃ : Lower yields but broader solvent compatibility .

3.2. Substrate Scope

Mechanistic Insights

-

Radical Inhibition : Addition of TEMPO or BHT completely suppresses product formation, confirming a radical pathway .

-

Intermediate Analysis : The spiro radical intermediate undergoes oxidation to a carbocation, followed by ester migration to stabilize the coumarin structure .

Comparison of Reaction Methods

References Rena et al. (2018). Synthesis of 3-phenylsulfonylcoumarins by cyclisation of phenyl propiolates. Journal of Chemical Research. Kiyani & Daroonkala (2020). Recent Advances in the Synthesis of Coumarin Derivatives. PMC. Supporting Information (2019). Optimization of reaction conditions for indole synthesis. Royal Society of Chemistry. Zhou et al. (2021). Synthesis and applications of sodium sulfinates. PMC.

Applications De Recherche Scientifique

Sodium 3-phenylpropiolate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of various organic compounds, including heterocycles and coumarin derivatives.

Medicinal Chemistry: Coumarin derivatives synthesized from this compound have shown potential biological activities, including antibacterial and anti-inflammatory properties.

Material Science: It is used in the preparation of functional materials with specific properties, such as fluorescence and photostability.

Mécanisme D'action

The mechanism of action of sodium 3-phenylpropiolate in its reactions involves the activation of the propiolate moiety, which can undergo nucleophilic or electrophilic attacks depending on the reaction conditions. In cyclization reactions, the propiolate group acts as an electrophile, facilitating the formation of cyclic structures. The molecular targets and pathways involved in these reactions are primarily dictated by the nature of the reagents and catalysts used.

Comparaison Avec Des Composés Similaires

Ethyl 3-phenylpropiolate: Similar in structure but with an ethyl ester group instead of a sodium salt.

Methyl 3-phenylpropiolate: Another ester derivative with a methyl group.

Phenylpropiolic Acid: The parent acid from which sodium 3-phenylpropiolate is derived.

Uniqueness: this compound is unique due to its ionic nature, which imparts different solubility and reactivity characteristics compared to its ester counterparts. Its sodium salt form makes it more soluble in water, facilitating its use in aqueous reactions and industrial processes.

Activité Biologique

Sodium 3-phenylpropiolate is a compound that has garnered attention in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Characteristics

This compound is characterized by the presence of a phenyl group attached to a propiolate moiety. This structure makes it a versatile intermediate in organic chemistry, facilitating the synthesis of various organic compounds, including heterocycles and coumarin derivatives. The compound's reactivity is primarily due to the activation of the propiolate moiety, which can undergo nucleophilic or electrophilic attacks depending on the reaction conditions .

The mechanism of action for this compound involves its role as an electrophile in cyclization reactions. It can interact with various nucleophiles, leading to the formation of cyclic structures. The specific molecular targets and pathways engaged during these reactions depend significantly on the nature of the reagents and catalysts used .

Antibacterial and Anti-inflammatory Properties

Research indicates that derivatives synthesized from this compound exhibit notable antibacterial and anti-inflammatory activities. For instance, coumarin derivatives derived from this compound have been shown to possess significant biological activities, making them potential candidates for further pharmacological development .

Neuroprotective Effects

A study highlighted the protective effects of terminal aromatic substituted fatty acids, including 3-phenylpropionate (a related compound), against neuronal cell death induced by endoplasmic reticulum (ER) stress. This suggests a potential neuroprotective role for this compound through similar mechanisms . The cytoprotective effect was linked to its ability to inhibit protein aggregation associated with ER stress responses.

Metabolic Pathways

Sodium 3-phenylpropionate has been implicated in metabolic pathways involving the degradation of phenylalanine in bacteria. Specifically, it acts as a substrate for acyl-CoA dehydrogenases, which are essential for its catabolism . This metabolic activity is crucial for understanding its role in microbial physiology and potential therapeutic applications.

Study on ER Stress Response

In one study, sodium 3-phenylpropionate was shown to prevent aggregation of proteins associated with ER stress in neuronal cells. The treatment significantly reduced cell death caused by tunicamycin, an ER stress inducer. This protective effect correlated with enhanced cell viability and reduced accumulation of misfolded proteins within the cells .

Enzymatic Activity Analysis

Another research effort examined the enzymatic activity of acyl-CoA dehydrogenases towards 3-phenylpropionyl-CoA, demonstrating that medium-chain acyl-CoA dehydrogenase (MCAD) effectively dehydrogenated this substrate. The kinetic parameters revealed a Km value of approximately 50 µM for MCAD, indicating its relevance in metabolic pathways involving sodium 3-phenylpropionate .

Summary of Findings

| Study | Focus | Findings |

|---|---|---|

| Neuroprotective Effects | ER Stress Response | Sodium 3-phenylpropionate protects against neuronal cell death by preventing protein aggregation. |

| Enzymatic Activity | Catabolism | MCAD effectively dehydrogenates 3-phenylpropionyl-CoA with a Km value of 50 µM. |

| Antibacterial Activity | Medicinal Chemistry | Coumarin derivatives from this compound show notable antibacterial properties. |

Propriétés

IUPAC Name |

sodium;3-phenylprop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2.Na/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-5H,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKFIFCNCXVKDL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635517 | |

| Record name | Sodium 3-phenylprop-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7063-23-2 | |

| Record name | Sodium 3-phenylprop-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.